N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Description
N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a heterocyclic compound featuring a thiazole core substituted with a 4-methoxyphenyl group and a pyrimidinone-sulfanylacetamide moiety. The methoxy group may enhance solubility or modulate electronic properties, while the sulfanyl bridge could influence conformational flexibility or redox stability.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-10-7-14(22)20-16(18-10)26-9-15(23)21-17-19-13(8-25-17)11-3-5-12(24-2)6-4-11/h3-8H,9H2,1-2H3,(H,18,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJARRLOVODVUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The pyrimidine ring can be synthesized via a condensation reaction involving a β-dicarbonyl compound and an amidine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound suggests potential effectiveness against various bacterial strains. Studies have shown that compounds similar to this one can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Anticancer Properties
Several studies have explored the anticancer potential of thiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, particularly in breast and colon cancer models. Mechanistically, it may act by inhibiting specific enzymes involved in cancer cell proliferation .
Anti-inflammatory Effects
Thiazole compounds have demonstrated anti-inflammatory effects in various preclinical models. This compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives, including this compound, and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole ring significantly enhanced antimicrobial potency compared to standard antibiotics .
Case Study 2: Cancer Cell Line Studies
A study conducted by the Drug Discovery Lab at Annamalai University investigated the anticancer properties of various thiazole derivatives on human breast cancer cell lines. The findings revealed that compounds with similar structures to N'-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide exhibited substantial cytotoxicity and induced apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of N1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Comparisons
The compound’s closest analogs include thiazole- and pyrimidinone-containing derivatives. Key structural differentiators are:
- 4-Methoxyphenyl substitution : Unlike simpler phenyl-thiazole derivatives, the methoxy group may enhance π-π stacking or hydrogen-bonding interactions.
- Sulfanyl linkage : Replacing oxygen with sulfur in the acetamide bridge could improve metabolic stability compared to ether-linked analogs.
Table 1: Structural Features of Comparable Compounds
| Compound | Core Structure | Substituents | Potential Advantages |
|---|---|---|---|
| Target Compound | Thiazole-Pyrimidinone | 4-Methoxy, sulfanyl bridge | Enhanced solubility, stability |
| Thiazole-Benzamide | Thiazole-Benzamide | Halogen substituents | Higher lipophilicity |
| Pyrimidinone-Acetamide | Pyrimidinone | Ether linkage | Faster metabolic clearance |
Computational Docking Studies
Chemical Space Docking (CSD), as described in , enables large-scale virtual screening by prioritizing building blocks that yield high-affinity binders. For the target compound, CSD could predict its binding to kinase domains (e.g., ROCK1) more efficiently than enumerating full libraries. Compared to analogs:
- Docking scores : The sulfanyl bridge may improve hydrophobic interactions in kinase ATP-binding pockets vs. oxygen-linked analogs.
- Selectivity : The 4-methoxyphenyl group might reduce off-target effects compared to bulkier substituents in similar thiazole derivatives.
Hydrogen Bonding and Crystallographic Analysis
Hydrogen-bonding patterns, analyzed via graph set theory, are critical for stability and activity. The target compound’s pyrimidinone moiety likely forms strong intermolecular hydrogen bonds (e.g., N–H···O), while the thiazole nitrogen could act as a hydrogen-bond acceptor. In contrast:
- Thiazole-Benzamide analogs : Rely on amide-mediated hydrogen bonds, which may be less directional.
Pharmacological and Biochemical Data
While specific data for the target compound is absent in the evidence, general trends for similar compounds include:
- Thiazole derivatives : IC~50~ values in kinase assays typically range from 10–100 nM.
- Pyrimidinones: Improved metabolic stability (t~1/2~ > 4 hours in hepatic microsomes) compared to pyridine analogs.
- Sulfanyl vs. ether linkages : Sulfanyl groups often confer higher plasma protein binding (>90%) but may increase cytotoxicity risks.
Biological Activity
N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a compound that has attracted attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure
The compound is characterized by a complex structure that includes a thiazole moiety and a pyrimidine derivative. The molecular formula is with a molecular weight of 403.5 g/mol.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
-
Antitumor Activity :
- Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A-431 cells, suggesting strong anti-cancer potential .
- The presence of electron-donating groups, such as methoxy or methyl groups, can enhance the activity of these compounds by improving their interaction with cellular targets .
- Anticonvulsant Properties :
- Antibacterial Activity :
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their chemical structure. Key factors include:
- Substituents on the Phenyl Ring : The addition of groups like methoxy at the para position enhances cytotoxicity and anticonvulsant activity.
- Thiazole Ring Modifications : Variations in the thiazole structure can lead to different biological profiles; for instance, the incorporation of additional heterocycles has been linked to improved efficacy against cancer cells .
Case Study 1: Antitumor Activity
A study involving novel thiazole derivatives revealed that specific modifications led to enhanced cytotoxic effects on cancer cell lines. The derivatives were synthesized and tested for their antiproliferative activity, showing significant results compared to standard chemotherapy agents like doxorubicin .
Case Study 2: Anticonvulsant Activity
In an experimental model using pentylenetetrazol (PTZ), certain thiazole derivatives displayed high efficacy in preventing seizures, highlighting their potential as anticonvulsant agents. The structure-function relationship indicated that modifications at specific positions on the thiazole ring were crucial for maximizing activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
